molecular formula C13H13N3O2 B11790976 Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate CAS No. 1447607-28-4

Ethyl 2-(5-methylpyridin-2-YL)pyrimidine-5-carboxylate

Cat. No.: B11790976
CAS No.: 1447607-28-4
M. Wt: 243.26 g/mol
InChI Key: VIBPIXIMHZRJRM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with ethyl cyanoacetate in the presence of ammonium acetate. The reaction proceeds through a cyclization process to form the pyrimidine ring . The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent for several hours.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its dual pyridine and pyrimidine rings provide a versatile scaffold for the development of various bioactive molecules, making it a valuable compound in medicinal chemistry and drug discovery .

Biological Activity

Ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₃N₃O₂
  • Molecular Weight : Approximately 243.26 g/mol
  • Appearance : Yellow solid

The compound features a pyrimidine ring substituted with a 5-methylpyridine group, which is significant for its biological interactions. The unique structural attributes may influence its pharmacokinetics and interactions with biological targets.

1. Anti-Fibrotic Effects

Preliminary studies indicate that this compound exhibits anti-fibrotic properties . It has been shown to inhibit collagen expression and reduce hydroxyproline content in cell cultures, suggesting a potential role in treating fibrotic diseases .

2. Anti-inflammatory and Anti-cancer Activities

Compounds structurally similar to this compound have demonstrated anti-inflammatory and anti-cancer activities. The compound may modulate nitric oxide production and influence the synthesis of inflammatory mediators, which are critical in therapeutic applications against cancer and inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound in comparison to other related compounds:

Compound NameStructureKey FeaturesBiological Activity
Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylateStructureChlorine substitution enhances reactivityPotential anti-cancer activity
Ethyl 4-hydroxy-2-(pyridin-2-yl)pyrimidine-5-carboxylateStructureHydroxyl group increases solubilityAnti-inflammatory properties
Ethyl 2-(pyridin-2-yl)-4-(trifluoromethyl)pyrimidine-5-carboxylateStructureTrifluoromethyl group enhances lipophilicityAntimicrobial activity

This compound stands out due to its specific methyl substitution on the pyridine ring, potentially influencing its biological interactions compared to other derivatives .

Research indicates that this compound may exert its effects through interactions with various enzymes or receptors involved in inflammatory pathways. Its ability to modulate nitric oxide production is particularly noteworthy, as nitric oxide plays a crucial role in numerous physiological processes, including inflammation and immune response .

Case Studies and Research Findings

Several studies have explored the potential applications of this compound:

  • In Vitro Studies : In cell culture experiments, Ethyl 2-(5-methylpyridin-2-y) pyrimidine-5-carboxylate demonstrated significant inhibition of collagen synthesis, indicating its potential use in treating fibrotic conditions.
  • Structural Activity Relationship (SAR) Studies : SAR analyses have highlighted that modifications to the pyridine and pyrimidine rings can enhance biological activity, providing a pathway for the development of more potent analogs .
  • Safety Profile : Preliminary toxicity assessments suggest a favorable safety profile for this compound, making it a candidate for further development in therapeutic applications .

Properties

CAS No.

1447607-28-4

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

ethyl 2-(5-methylpyridin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O2/c1-3-18-13(17)10-7-15-12(16-8-10)11-5-4-9(2)6-14-11/h4-8H,3H2,1-2H3

InChI Key

VIBPIXIMHZRJRM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1)C2=NC=C(C=C2)C

Origin of Product

United States

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